
1-Bromo-4-(ethylsulfanyl)-2-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(ethylsulfanyl)-2-methylbutane is an organic compound with the molecular formula C7H15BrS. This compound is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a methyl group attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-(ethylsulfanyl)-2-methylbutane can be synthesized through a multi-step process. One common method involves the bromination of 4-(ethylsulfanyl)-2-methylbutane. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(ethylsulfanyl)-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 4-(ethylsulfanyl)-2-methylbutane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 4-(ethylsulfanyl)-2-methylbutanol.
Oxidation: 1-Bromo-4-(ethylsulfinyl)-2-methylbutane or 1-Bromo-4-(ethylsulfonyl)-2-methylbutane.
Reduction: 4-(ethylsulfanyl)-2-methylbutane.
Aplicaciones Científicas De Investigación
1-Bromo-4-(ethylsulfanyl)-2-methylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(ethylsulfanyl)-2-methylbutane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-methylbenzene: Similar in structure but with a benzene ring instead of a butane backbone.
1-Bromo-4-ethylbenzene: Contains an ethyl group attached to a benzene ring instead of a butane backbone.
Uniqueness
1-Bromo-4-(ethylsulfanyl)-2-methylbutane is unique due to the presence of both a bromine atom and an ethylsulfanyl group on a butane backbone. This combination of functional groups allows for diverse chemical reactivity and applications in various fields of research.
Propiedades
Fórmula molecular |
C7H15BrS |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
1-bromo-4-ethylsulfanyl-2-methylbutane |
InChI |
InChI=1S/C7H15BrS/c1-3-9-5-4-7(2)6-8/h7H,3-6H2,1-2H3 |
Clave InChI |
WAUWZXBRUZDMHU-UHFFFAOYSA-N |
SMILES canónico |
CCSCCC(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)
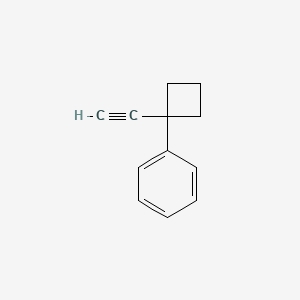

![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)




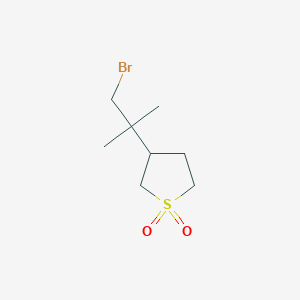
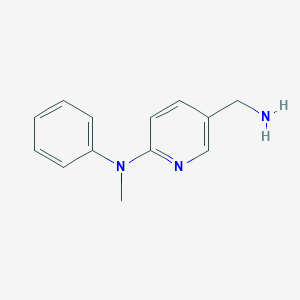
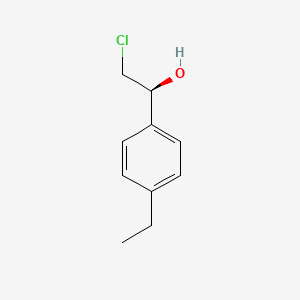
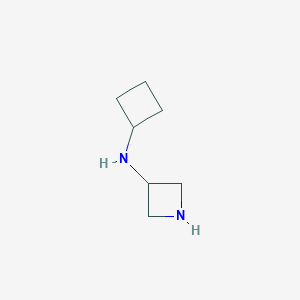
![2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181051.png)
